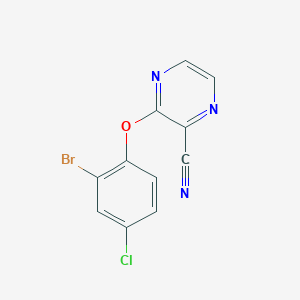![molecular formula C5H4ClN5O B14910917 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one: is a chemical compound known for its significant applications in medicinal chemistry, particularly as an antitumor agent. This compound belongs to the class of imidazotetrazines, which are known for their ability to alkylate DNA, leading to cytotoxic effects on tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methyl-1H-imidazole-4-carboxamide with phosphoryl chloride, followed by treatment with sodium azide to form the tetrazine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazotetrazine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its interactions with DNA and its potential to induce mutations. It serves as a model compound for understanding the mechanisms of DNA alkylation and repair .
Medicine: Medically, this compound is of great interest due to its antitumor properties. It is used in the development of chemotherapeutic agents, particularly for treating brain tumors like glioblastoma .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients .
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one involves its ability to alkylate DNA. This compound interacts covalently with the nucleophilic sites within DNA, particularly the guanine residues. This alkylation leads to DNA strand breaks and ultimately results in the apoptosis of tumor cells .
Molecular Targets and Pathways:
DNA Alkylation: The primary target is the DNA, where the compound adds alkyl groups to the guanine bases.
Cell Cycle Arrest: The compound induces G2/M cell cycle arrest, preventing the proliferation of tumor cells.
Apoptosis: The alkylation of DNA triggers apoptotic pathways, leading to programmed cell death.
Comparación Con Compuestos Similares
Temozolomide: Another imidazotetrazine with similar antitumor properties.
Mitozolomide: A related compound with a slightly different structure but similar mechanism of action.
Uniqueness: 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further chemical modifications, enhancing its versatility in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H4ClN5O |
|---|---|
Peso molecular |
185.57 g/mol |
Nombre IUPAC |
8-chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C5H4ClN5O/c1-10-5(12)11-2-7-3(6)4(11)8-9-10/h2H,1H3 |
Clave InChI |
WUDTXRDBMSKXEU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N2C=NC(=C2N=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)
![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)


![4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14910872.png)



![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)

![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)
